molecular formula C14H13F3O2 B12310714 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12310714
M. Wt: 270.25 g/mol
InChI Key: FOGPQGGRXATHKG-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.1.1]hexane core substituted at position 1 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxylic acid. Its molecular formula is C₁₄H₁₃F₃O₂, with a molecular weight of 270.25 g/mol and a CAS number of 2227750-65-2 . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bicyclic scaffold imposes conformational rigidity, making it valuable in medicinal chemistry for target engagement .

Properties

Molecular Formula

C14H13F3O2

Molecular Weight

270.25 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]bicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C14H13F3O2/c15-14(16,17)10-3-1-9(2-4-10)13-6-5-8(7-13)11(13)12(18)19/h1-4,8,11H,5-7H2,(H,18,19)

InChI Key

FOGPQGGRXATHKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1C2C(=O)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Construction of the Bicyclo[2.1.1]hexane Core via [2+2]-Cycloaddition

The bicyclo[2.1.1]hexane skeleton is typically synthesized via a photochemical [2+2]-cycloaddition reaction between a diene and an alkene. A key procedure involves the reaction of 1,5-dienes with butadiene monoxide under controlled conditions. For example, 6-phenylhexa-1,5-dien-3-ol undergoes oxidation to the corresponding ketone using Dess-Martin periodinane (DMP), followed by a photochemical [2+2]-cycloaddition in hexane under 365 nm LED irradiation to yield bicyclo[2.1.1]hexan-2-one derivatives. This method achieves a 70% yield with a diastereomeric ratio (dr) of 2:1, demonstrating the efficiency of photochemical activation in ring formation.

Critical parameters include:

  • Solvent : Hexane or acetonitrile for optimal reactivity.
  • Light source : 365 nm LEDs with a 20-minute residence time in flow reactors.
  • Temperature : Room temperature to prevent side reactions.

Introduction of the 4-(Trifluoromethyl)phenyl Group

The trifluoromethylphenyl group is introduced via nucleophilic addition or cross-coupling reactions. In one approach, 4-(trifluoromethyl)benzaldehyde is added to a lithiated intermediate generated from the bicyclo[2.1.1]hexane precursor. For instance, treating bicyclo[2.1.1]hexan-2-one with n-BuLi at -35°C generates a reactive enolate, which reacts with 4-(trifluoromethyl)benzaldehyde to form the corresponding alcohol. This step typically proceeds in 60–70% yield, with the aldehyde acting as an electrophile for C–C bond formation.

Alternative methods employ Suzuki-Miyaura coupling using palladium catalysts, though this requires prior functionalization of the bicyclo core with a halogen (e.g., bromide). For example, bromination at the 1-position of bicyclo[2.1.1]hexane followed by coupling with 4-(trifluoromethyl)phenylboronic acid could install the aryl group. However, direct evidence for this route in the provided literature is limited.

Oxidation to Carboxylic Acid

The carboxylic acid moiety is introduced via oxidation of a primary alcohol or methyl group. A two-step sequence involving Swern oxidation followed by Jones oxidation converts a terminal alcohol to the acid. In documented procedures, alcohols such as 5-(hydroxymethyl)bicyclo[2.1.1]hexane are oxidized using DMP to the aldehyde, which is further oxidized to the carboxylic acid using NaClO₂ and NaH₂PO₄. Yields for this transformation range from 65% to 80%, depending on the substrate.

For substrates with a methyl group, KMnO₄ or RuO₄ under acidic conditions achieves oxidation to the carboxylic acid. For example, treatment of 5-methylbicyclo[2.1.1]hexane with KMnO₄ in H₂SO₄/H₂O at 80°C provides the acid in 72% yield.

Integrated Synthetic Route

A consolidated pathway combines these steps:

  • Photochemical cycloaddition : Synthesize bicyclo[2.1.1]hexan-2-one from 6-phenylhexa-1,5-dien-3-ol.
  • Nucleophilic addition : React with 4-(trifluoromethyl)benzaldehyde to form 1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexan-5-ol.
  • Oxidation : Convert the alcohol to the carboxylic acid using DMP and NaClO₂/NaH₂PO₄.

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Diastereomeric Ratio
Cycloaddition 365 nm LED, hexane, 20 min residence time 70 2:1
Aldehyde addition n-BuLi, -35°C, THF 65 N/A
Oxidation to acid DMP, NaClO₂, NaH₂PO₄, CH₃CN/H₂O 78 N/A

Challenges and Optimization

  • Diastereoselectivity : The photochemical cycloaddition step produces a 2:1 dr, necessitating chromatographic separation.
  • Functional group compatibility : The trifluoromethyl group’s electron-withdrawing nature may hinder nucleophilic additions, requiring excess aldehyde (1.4 equiv).
  • Oxidation side reactions : Over-oxidation of intermediates can occur, mitigated by stepwise oxidation (Swern → Jones).

Alternative Approaches

Recent advances in C–H functionalization offer routes to bypass multi-step sequences. Directed C–H activation using palladium catalysts enables direct arylation of the bicyclo[2.1.1]hexane core, though this method remains under exploration. Additionally, decarboxylative cross-coupling of pre-functionalized acids could streamline synthesis but requires further validation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
The unique structure of 1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid positions it as a promising lead compound for new pharmaceuticals. Its ability to interact with specific molecular targets, such as enzymes and receptors, allows for modulation of biochemical pathways, making it suitable for targeting diseases like cancer and bacterial infections .

Case Study: Antibacterial Activity
Recent studies have shown that derivatives of this compound exhibit dual inhibition of bacterial topoisomerases, demonstrating potent antibacterial activity against resistant strains of bacteria such as vancomycin-intermediate Staphylococcus aureus (VISA). This highlights its potential as a scaffold for developing new antibiotics .

2. Bioisosterism
The bicyclo[2.1.1]hexane structure serves as a saturated bioisostere for ortho-substituted benzene rings in existing drugs, which can enhance solubility and metabolic stability. For instance, replacing the benzene ring in the drug conivaptan with this bicyclic structure resulted in a threefold increase in water solubility, suggesting improved pharmacological properties .

Material Science Applications

The compound's physicochemical properties make it suitable for applications in materials science, particularly in the development of advanced materials with tailored functionalities.

1. Synthesis of Advanced Materials
The incorporation of 1-(4-(trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid into polymer matrices can enhance material properties such as thermal stability and mechanical strength due to its unique structural features.

2. Coatings and Adhesives
Due to its lipophilic nature, this compound can be utilized in formulating specialty coatings and adhesives that require enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The rigid bicyclic structure also contributes to its stability and specificity in interactions .

Comparison with Similar Compounds

Substituent Variations at Position 1

The primary structural divergence among analogs lies in the substituent at position 1 of the bicyclo[2.1.1]hexane ring. Key examples include:

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 4-(Trifluoromethyl)phenyl C₁₄H₁₃F₃O₂ 270.25 2227750-65-2 High lipophilicity, electron-withdrawing CF₃ group
1-(1,3-Thiazol-5-yl) analog 1,3-Thiazol-5-yl C₁₀H₁₁NO₂S 209.26 2225141-61-5 Heterocyclic substituent; potential for hydrogen bonding via S and N
1-(1,3-Oxazol-5-yl) analog 1,3-Oxazol-5-yl Not explicitly stated ~209.26 (estimated) N/A Oxygen-containing heterocycle; increased polarity vs. thiazol
1-(4-Piperidyl) hydrochloride 4-Piperidyl Not explicitly stated N/A 2550795-19-0 Basic amine; hydrochloride salt improves aqueous solubility
4-Phenyl analog Phenyl (position 4) C₁₃H₁₄O₂ 202.25 CID 132372755 Simpler aromatic group; lower molecular weight

Functional Group and Physicochemical Properties

  • Trifluoromethylphenyl vs. This could enhance membrane permeability .
  • Hydrochloride Salts : Piperidyl derivatives (e.g., 1-(4-Piperidyl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride) exhibit improved solubility due to ionizable amine groups, contrasting with the neutral heterocycles or aryl groups .
  • Heterocyclic vs. Aromatic Substituents : Thiazol-5-yl and oxazol-5-yl groups introduce hydrogen-bonding capabilities and polarity, which may influence target binding but reduce lipophilicity relative to the CF₃-phenyl group .

Structural Rigidity and Conformational Effects

All analogs share the bicyclo[2.1.1]hexane core, which restricts rotational freedom. However, substituent bulk (e.g., CF₃-phenyl vs. smaller heterocycles) may sterically hinder interactions in biological systems.

Biological Activity

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid is a bicyclic compound characterized by its unique trifluoromethyl substitution and carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor.

  • Molecular Formula : C14H13F3O2
  • Molecular Weight : 270.25 g/mol
  • Structural Features : Bicyclic core, trifluoromethyl group, carboxylic acid.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including various enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which can improve its pharmacokinetic properties compared to similar compounds.

1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid exhibits its biological effects through:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, which may be beneficial for treating diseases related to hormonal imbalances or metabolic disorders.
  • Binding Affinity : Its unique structure allows selective interactions with biological targets, influencing various biochemical pathways.

Research Findings

Recent studies have evaluated the biological activity of this compound in various contexts:

  • Enzyme Inhibition Studies : The compound has been tested against cholinesterases and cyclooxygenase enzymes, showing moderate inhibitory effects. For instance, it demonstrated significant binding affinity towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective inhibition .
  • Molecular Docking Studies : Computational studies have suggested that the trifluoromethyl group participates in hydrogen and halogen bonding interactions with target enzymes, enhancing biological activity .

Case Studies

Case Study 1: Enzyme Inhibition

  • Objective : To evaluate the inhibitory effects of the compound on AChE and BChE.
  • Methodology : Kinetic studies were performed alongside molecular docking simulations.
  • Results : The compound exhibited IC50 values of 19.2 μM for AChE and 13.2 μM for BChE, indicating moderate inhibitory activity.

Case Study 2: Cytotoxicity Assessment

  • Objective : To assess the cytotoxic effects against cancer cell lines.
  • Methodology : The compound was tested on MCF-7 breast cancer cells.
  • Results : Preliminary findings indicate that the compound may possess anticancer properties, warranting further investigation.

Comparative Analysis

Compound NameStructural FeaturesUnique PropertiesBiological Activity
1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acidBicyclic core with trifluoromethyl and carboxylic acidHigh lipophilicity, metabolic stabilityModerate enzyme inhibitor
Bicyclo[2.1.1]hexane-5-carboxylic acidBicyclic core with carboxylic acid onlyLower lipophilicityLimited biological activity
4-Trifluoromethylphenylacetic acidContains a trifluoromethyl group but lacks bicyclic structureLess lipophilic compared to target compoundVaries based on structure

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